[2-(1H-imidazol-1-yl)-1-phenylethyl]amine dihydrochloride hydrate
Description
[2-(1H-Imidazol-1-yl)-1-phenylethyl]amine dihydrochloride hydrate (CAS: 24169-72-0) is a synthetic organic compound featuring an imidazole ring linked to a phenylethylamine backbone. Its dihydrochloride hydrate form enhances solubility and stability, making it suitable for pharmacological and biochemical research . The compound is characterized by:
- Molecular formula: C₁₁H₁₄Cl₂N₃·xH₂O (exact hydrate stoichiometry varies).
- Key structural motifs: A phenyl group, an imidazole ring, and an ethylamine chain protonated as a dihydrochloride salt.
- Applications: Used in drug discovery for targeting histamine receptors, enzyme inhibition studies, and as a precursor for synthesizing bioactive molecules .
Properties
IUPAC Name |
2-imidazol-1-yl-1-phenylethanamine;hydrate;dihydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N3.2ClH.H2O/c12-11(8-14-7-6-13-9-14)10-4-2-1-3-5-10;;;/h1-7,9,11H,8,12H2;2*1H;1H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PZDBVUYRXHROPY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(CN2C=CN=C2)N.O.Cl.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17Cl2N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [2-(1H-imidazol-1-yl)-1-phenylethyl]amine dihydrochloride hydrate typically involves the following steps:
Formation of the Imidazole Ring: The imidazole ring can be synthesized through the cyclization of amido-nitriles using nickel-catalyzed addition to nitriles, followed by proto-demetallation, tautomerization, and dehydrative cyclization.
Attachment of the Phenylethylamine Moiety: The phenylethylamine structure can be introduced through a substitution reaction where the imidazole ring is reacted with a phenylethylamine derivative under suitable conditions.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
[2-(1H-imidazol-1-yl)-1-phenylethyl]amine dihydrochloride hydrate: undergoes various chemical reactions, including:
Oxidation: The imidazole ring can be oxidized using metal-free oxidation or photocatalysis strategies.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride.
Substitution: The compound can undergo substitution reactions, particularly at the imidazole ring, using suitable electrophiles and nucleophiles.
Common Reagents and Conditions
Oxidation: Metal-free oxidation using oxidizing agents like hydrogen peroxide.
Reduction: Sodium borohydride in an appropriate solvent.
Substitution: Electrophiles such as alkyl halides and nucleophiles like amines.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazole N-oxides, while substitution reactions can produce various substituted imidazole derivatives.
Scientific Research Applications
Medicinal Chemistry
The compound has been investigated for its potential as a pharmacological agent. Its structure suggests possible interactions with neurotransmitter systems, particularly in the context of neuropharmacology.
- Antidepressant Activity : Studies have indicated that derivatives of imidazole compounds can exhibit antidepressant-like effects. Research involving similar structures suggests that [2-(1H-imidazol-1-yl)-1-phenylethyl]amine dihydrochloride hydrate may influence serotonin receptors, making it a candidate for further exploration in treating mood disorders .
- Anticancer Properties : Preliminary studies suggest that imidazole derivatives can inhibit tumor growth through various mechanisms, including apoptosis induction and cell cycle arrest. The specific application of this compound in cancer therapy is still under investigation but shows promise based on related research findings .
Material Science
In material science, compounds like this compound are explored for their role as ligands in coordination chemistry.
- Catalysis : Imidazole-based compounds have been utilized as catalysts in various organic reactions due to their ability to stabilize transition states. The dihydrochloride hydrate form may enhance catalytic efficiency by improving solubility and reactivity in solution .
Biochemical Probes
The compound serves as a biochemical probe for studying enzyme interactions and receptor binding.
- Enzyme Inhibition Studies : The imidazole moiety is known to interact with histidine residues in enzymes. This compound could be used to investigate the inhibition mechanisms of specific enzymes involved in metabolic pathways, providing insights into drug design and development .
Case Studies
Several studies highlight the applications of imidazole derivatives similar to this compound:
Mechanism of Action
The mechanism of action of [2-(1H-imidazol-1-yl)-1-phenylethyl]amine dihydrochloride hydrate involves its interaction with specific molecular targets and pathways. The imidazole ring can bind to various enzymes and receptors, modulating their activity. This interaction can lead to changes in cellular processes, such as inhibition of enzyme activity or alteration of signal transduction pathways .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Imidazole and Aromatic Moieties
[2-(1H-Benzimidazol-2-yl)ethyl]amine Dihydrochloride (CAS: 4499-07-4)
- Structural differences : Replaces the phenyl group with a benzimidazole ring.
- Molecular weight : ~278.2 g/mol (vs. ~263.2 g/mol for the target compound).
[2-Methoxy-1-(2-pyridinyl)ethyl]amine Dihydrochloride
- Structural differences : Substitutes the phenyl group with a pyridine ring and adds a methoxy group.
1-(1-Phenyl-1H-imidazol-2-yl)ethan-1-amine Hydrochloride (CAS: 1803604-24-1)
Physicochemical and Pharmacological Properties
Table 1: Key Comparative Data
Key Observations :
- Solubility: The dihydrochloride hydrate form of the target compound confers superior aqueous solubility compared to non-hydrated analogues like 1-(1-phenyl-1H-imidazol-2-yl)ethan-1-amine hydrochloride .
- Bioactivity : Compounds with benzimidazole or pyridine substituents exhibit divergent pharmacological profiles due to differences in aromatic π-π stacking and hydrogen-bonding interactions .
Biological Activity
[2-(1H-imidazol-1-yl)-1-phenylethyl]amine dihydrochloride hydrate, with the molecular formula CHClNO and a molecular weight of 260.16 g/mol, has garnered attention for its potential biological activities. This compound is part of a broader class of imidazole derivatives, which are known for their diverse pharmacological properties, including antifungal, antibacterial, and enzyme inhibitory activities.
The compound is characterized by the following physical and chemical properties:
| Property | Value |
|---|---|
| Molecular Formula | CHClNO |
| Molecular Weight | 260.16 g/mol |
| Density | Not specified |
| Melting Point | Not specified |
| Boiling Point | Not specified |
| Flash Point | Not applicable |
Safety Information:
- Signal Word: Warning
- Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation)
- Precautionary Statements: P280 (Wear protective gloves), P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), etc. .
Enzyme Inhibition
A significant area of research has focused on the compound's inhibitory effects on cytochrome P450 enzymes, particularly CYP24A1. A study demonstrated that derivatives of this compound exhibited IC50 values ranging from 0.3 to 72 µM, indicating varying degrees of inhibition compared to the standard ketoconazole (IC50 = 0.52 µM). The most potent derivative showed an IC50 of 0.3 µM, suggesting its potential as a lead compound in drug development targeting vitamin D metabolism and related disorders .
Antifungal Activity
Another important aspect of its biological profile is its antifungal activity. Research has shown that derivatives of [2-(1H-imidazol-1-yl)-1-phenylethyl]amine exhibit significant antifungal properties against Candida species. For instance, specific derivatives demonstrated mean MIC values as low as 1.7 ± 1.4 µg/mL against Candida albicans and 1.9 ± 2.0 µg/mL against non-albicans strains, outperforming fluconazole in certain cases . The (-)-enantiomers of these compounds were found to be up to 500 times more active than their (+)-counterparts, highlighting the importance of stereochemistry in their biological efficacy.
Case Studies and Research Findings
Several studies have explored the biological activity of this compound and its derivatives:
- CYP24A1 Inhibition Study : A series of N-(2-(1H-imidazol-1-yl)-2-phenylethyl)arylamides were synthesized and evaluated for CYP24A1 inhibition, showing promising results that could lead to novel therapeutic agents for managing hypercalcemia and related conditions .
- Antifungal Activity Assessment : A comprehensive evaluation of new aromatic ester and carbamate derivatives revealed that certain compounds significantly inhibited Candida growth with low cytotoxicity against human cells, suggesting a favorable therapeutic index for these agents .
- Structure-Activity Relationship (SAR) : The studies emphasize the importance of structural modifications in enhancing biological activity, particularly in optimizing antifungal efficacy and enzyme inhibition profiles.
Q & A
Q. How can molecular docking studies guide target selection for mechanism of action research?
- Protocol :
- Target prioritization : Screen against kinase databases (e.g., PDB) using AutoDock Vina .
- Binding mode analysis : Identify key interactions (e.g., hydrogen bonds with imidazole NH) .
- ADMET prediction : Use SwissADME to filter derivatives with favorable toxicity profiles .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
